molecular formula C9H6BrNO2 B1380466 2-(4-bromo-2-cyanophenyl)acetic acid CAS No. 1261875-31-3

2-(4-bromo-2-cyanophenyl)acetic acid

Cat. No.: B1380466
CAS No.: 1261875-31-3
M. Wt: 240.05 g/mol
InChI Key: RHTXWPDOAUPYHW-UHFFFAOYSA-N
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Description

2-(4-bromo-2-cyanophenyl)acetic acid is an organic compound that features a bromine atom and a cyano group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-bromo-2-cyanophenyl)acetic acid can be synthesized through several methods. One common approach involves the bromination of 2-cyanophenylacetic acid using bromine in the presence of a catalyst. Another method includes the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-cyanophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(4-bromo-2-cyanophenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-cyanophenyl)acetic acid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar structure but lacks the cyano group.

    2-Cyanophenylacetic acid: Similar structure but lacks the bromine atom.

    4-Bromo-2-nitrophenylacetic acid: Contains a nitro group instead of a cyano group.

Uniqueness

2-(4-bromo-2-cyanophenyl)acetic acid is unique due to the presence of both bromine and cyano groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to its similar compounds.

Properties

IUPAC Name

2-(4-bromo-2-cyanophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-8-2-1-6(4-9(12)13)7(3-8)5-11/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTXWPDOAUPYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261875-31-3
Record name 2-(4-bromo-2-cyanophenyl)acetic acid
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